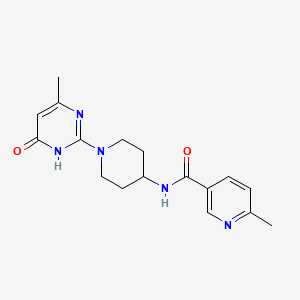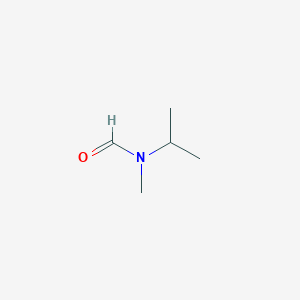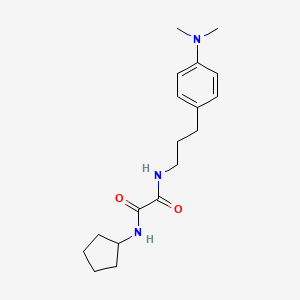
6-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
This compound has a complex structure that includes a pyrimidine ring, a piperidine ring, and a nicotinamide group . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The nicotinamide group is a pyridine ring attached to an amide group .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Hydrogen Bonding
The compound 6-Methyl-N-(1-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide, closely related to pyrimidine and piperidine derivatives, has been studied for its unique chemical structure and hydrogen bonding characteristics. Orozco et al. (2009) analyzed a salt-type adduct formed with this compound, revealing sheets containing numerous independent hydrogen bonds, indicating its potential for forming stable molecular structures (Orozco, F., Insuasty, B., Cobo, J., & Glidewell, C., 2009).
Antimicrobial Activity
Patel and Shaikh (2010) synthesized derivatives of this compound with 2-amino-6-methylbenzothiazole, assessing their antimicrobial activity. These derivatives showed significant efficacy against various bacterial and fungal species, comparable to standard drugs, suggesting its potential use in antimicrobial therapies (Patel, N., & Shaikh, Faiyazalam M., 2010).
Metabolism in Plants
Matsui et al. (2007) explored the metabolic fate of nicotinamide derivatives in higher plants. Their study indicates that these compounds are used for pyridine nucleotide synthesis after conversion to nicotinic acid, playing a significant role in plant metabolism and physiology (Matsui, A., Yin, Y., Yamanaka, K., Iwasaki, M., & Ashihara, H., 2007).
Inhibition of NNMT
Babault et al. (2018) discovered inhibitors of Nicotinamide N-Methyltransferase (NNMT), a key enzyme in the metabolism of nicotinamide derivatives. They found that certain inhibitors can occupy both substrate and cofactor binding sites, offering insights into developing new therapeutic strategies targeting NNMT (Babault, N., Allali-Hassani, A., Li, F., et al., 2018).
Electron Attachment and Fragmentation
Ziegler et al. (2021) studied the dissociative electron attachment to nicotinamide, a related compound. Their research provides insights into the formation of anions and neutral fragments, which are crucial for understanding the interactions of these compounds at the molecular level (Ziegler, P., Pelc, A., Arthur-Baidoo, E., et al., 2021).
Metal Complex Formation
Research by Ahuja, Singh, and Rai (1975) on nicotinamide derivatives demonstrated their ability to form complexes with metals like mercury. These findings are significant for understanding the coordination chemistry of nicotinamide derivatives and their potential applications in material science and catalysis (Ahuja, I., Singh, R., & Rai, C. P., 1975).
Eigenschaften
IUPAC Name |
6-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-3-4-13(10-18-11)16(24)20-14-5-7-22(8-6-14)17-19-12(2)9-15(23)21-17/h3-4,9-10,14H,5-8H2,1-2H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCZSHVQXJYEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC(=CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![2-Benzyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)



![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)
![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
